molecular formula C8H14Br2N2O2 B11958243 2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide CAS No. 2620-15-7

2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide

Cat. No.: B11958243
CAS No.: 2620-15-7
M. Wt: 330.02 g/mol
InChI Key: DIEFOGBIJXJDBG-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide is a brominated organic compound It is characterized by the presence of two bromine atoms and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide typically involves the bromination of propionamide derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of catalysts and solvents can optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction Reactions: Reduction can lead to the removal of bromine atoms or the conversion of the amide group to an amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide involves its interaction with molecular targets through its bromine atoms and amide group. These interactions can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-(propionylamino)phenyl)benzamide
  • 4-(2-bromo-propionylamino)-N-butyl-benzamide

Comparison

Compared to similar compounds, 2-Bromo-N-(2-(2-bromo-propionylamino)-ethyl)-propionamide is unique due to its specific molecular structure, which allows for distinct chemical reactivity and potential applications. The presence of two bromine atoms and the propionamide group provides unique properties that differentiate it from other brominated compounds.

Properties

CAS No.

2620-15-7

Molecular Formula

C8H14Br2N2O2

Molecular Weight

330.02 g/mol

IUPAC Name

2-bromo-N-[2-(2-bromopropanoylamino)ethyl]propanamide

InChI

InChI=1S/C8H14Br2N2O2/c1-5(9)7(13)11-3-4-12-8(14)6(2)10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

DIEFOGBIJXJDBG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCNC(=O)C(C)Br)Br

Origin of Product

United States

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